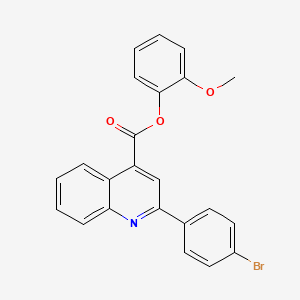![molecular formula C21H32N2O B4725314 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that is commonly known as GW501516. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have potential applications in scientific research.
Mecanismo De Acción
GW501516 is a selective agonist of PPARδ, which is a nuclear receptor that plays a role in the regulation of metabolism and inflammation. When GW501516 binds to PPARδ, it activates a number of downstream signaling pathways that lead to changes in gene expression. These changes can have a variety of effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
GW501516 has a number of biochemical and physiological effects. It has been shown to increase fatty acid oxidation and improve glucose uptake in skeletal muscle, which could have implications for the treatment of type 2 diabetes. Additionally, GW501516 has been found to have anti-inflammatory effects, which could be beneficial for the treatment of cardiovascular disease. Finally, GW501516 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using GW501516 in lab experiments is that it is a selective agonist of PPARδ, which means that it can be used to specifically target this receptor. Additionally, GW501516 has been shown to have a number of effects on metabolism and inflammation, which could be useful for studying these processes. However, one limitation of using GW501516 in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural ligands on PPARδ.
Direcciones Futuras
There are a number of potential future directions for research on GW501516. One area of interest is the potential use of GW501516 in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms by which GW501516 affects metabolism and inflammation. Finally, there is potential for GW501516 to be developed into an anticancer agent, although further research is needed to determine its efficacy in vivo.
Aplicaciones Científicas De Investigación
GW501516 has been found to have potential applications in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve glucose tolerance and increase insulin sensitivity, which could have implications for the treatment of type 2 diabetes. Additionally, GW501516 has been found to have anti-inflammatory effects, which could be beneficial for the treatment of cardiovascular disease. Finally, GW501516 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent.
Propiedades
IUPAC Name |
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-16-20(17(2)23-22-16)10-8-6-7-9-15-24-19-13-11-18(12-14-19)21(3,4)5/h11-14H,6-10,15H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWLZVOHPURHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)


![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)

![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4725328.png)

![methyl 1-(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4725353.png)